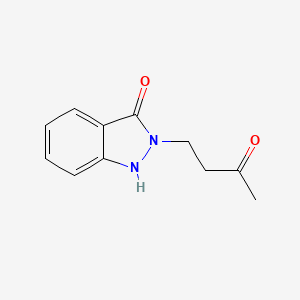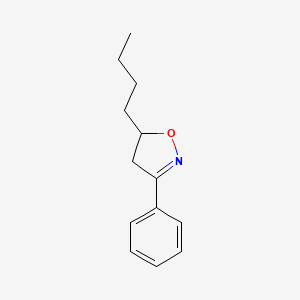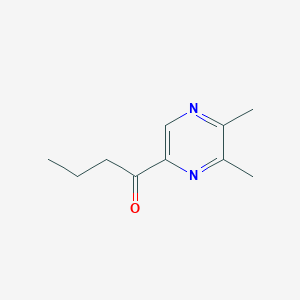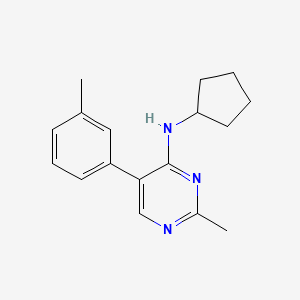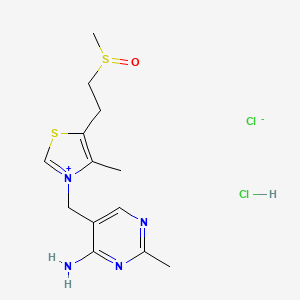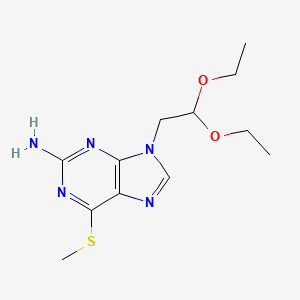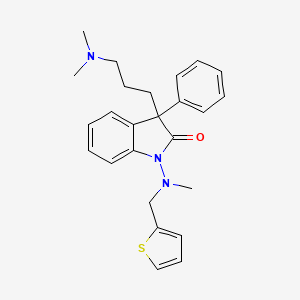![molecular formula C12H13NO B12917669 Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl- CAS No. 104422-26-6](/img/structure/B12917669.png)
Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Méthodes De Préparation
The synthesis of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require rigorous control of reaction parameters to minimize impurities and maximize output.
Analyse Des Réactions Chimiques
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism by which 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure but differ in their ring fusion and substitution patterns.
Pyrrole-2-carboxaldehyde: This compound has a simpler structure with a formyl group at the 2-position of the pyrrole ring.
Amokoens A-D: These are pyrrole alkaloids isolated from natural sources, exhibiting different functional groups and biological activities.
The uniqueness of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104422-26-6 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1,3,6-trimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-4-6-10-9(2)12(14)13(3)11(10)7-5-8/h4-7H,1-3H3 |
Clé InChI |
BUPNEDNELGNYFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2C(=C(C(=O)N2C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



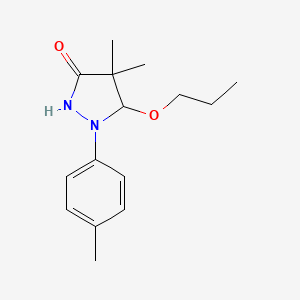
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)



